N-Boc-2-azidoethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-azidoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZVCESAQNHHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624770 | |
| Record name | tert-Butyl (2-azidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117861-38-8 | |
| Record name | tert-Butyl (2-azidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Boc-2-azidoethylamine
Introduction: The Strategic Importance of a Versatile Linker
N-Boc-2-azidoethylamine, also known as tert-butyl (2-azidoethyl)carbamate, is a heterobifunctional linker of significant interest in the fields of medicinal chemistry, chemical biology, and materials science. Its structure incorporates a Boc-protected amine and a terminal azide, providing two orthogonal reactive handles. The tert-butyloxycarbonyl (Boc) group offers robust protection for the amine under a wide range of chemical conditions, yet it can be readily removed under acidic conditions.[1] The azide moiety is a key participant in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of stable triazole linkages.[2][3]
This unique combination of features makes this compound an invaluable building block for a variety of applications. In drug development, it serves as a critical component in the synthesis of complex molecules, including peptide-oligonucleotide conjugates and targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] Its ability to link different molecular entities with high specificity and efficiency is paramount to the design of next-generation pharmaceuticals. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for a successful and secure laboratory operation.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the selective mono-protection of ethylenediamine with a Boc group to yield the precursor, N-Boc-ethylenediamine. The second stage is the conversion of the remaining free primary amine to an azide functionality via a diazotransfer reaction.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of N-Boc-ethylenediamine
Principle and Rationale
The primary challenge in this initial step is to achieve selective mono-Boc protection of the symmetrical ethylenediamine. Direct reaction of ethylenediamine with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) often leads to a statistical mixture of the desired mono-protected product, the di-protected byproduct (N,N'-di-Boc-ethylenediamine), and unreacted starting material.[5] To favor the formation of the mono-adduct, several strategies can be employed, such as using a large excess of the diamine or the slow addition of the Boc anhydride.[6]
The protocol detailed below utilizes a straightforward and scalable method that provides a good yield of the desired product without the need for chromatographic purification of the initial product mixture.[7] The workup procedure is designed to selectively isolate the mono-Boc-protected amine.
Experimental Protocol
Materials and Reagents:
-
Ethylenediamine (distilled if colored)
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL).[7]
-
Addition of Boc Reagent: To this solution, add tert-butyl phenyl carbonate (64.62 g, 0.33 mol).[7]
-
Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature not exceeding 80°C) and maintain for 18 hours. The solution will typically turn yellow.[7]
-
Initial Workup: Allow the reaction mixture to cool to room temperature. Concentrate the solution to approximately 150 mL using a rotary evaporator.[7]
-
Acidic Wash: Add 300 mL of water to the concentrated solution. Carefully adjust the pH to approximately 3 by adding 2M aqueous HCl. This step protonates the unreacted ethylenediamine and the desired mono-Boc product, making them water-soluble, while the di-Boc byproduct and phenol remain in the organic phase.[7]
-
Extraction of Byproducts: Extract the acidic aqueous solution with dichloromethane (3 x 400 mL) to remove the di-Boc-ethylenediamine and other organic-soluble impurities. Discard the organic layers.[7]
-
Basification and Product Extraction: Adjust the pH of the aqueous phase to 12 by adding 2M aqueous NaOH. This deprotonates the mono-Boc-ethylenediamine, making it extractable into an organic solvent.[7]
-
Final Extraction: Extract the basic aqueous solution with dichloromethane (5 x 500 mL).[7]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield N-Boc-ethylenediamine as a yellow oil.[7]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| Ethylenediamine | 60.10 | 20.0 | 0.33 | 22.3 |
| tert-Butyl phenyl carbonate | 194.23 | 64.62 | 0.33 | 61.6 |
| Ethanol | - | - | - | 200 |
Part 2: Synthesis of this compound
Principle and Rationale: The Diazotransfer Reaction
The conversion of a primary amine to an azide is efficiently achieved through a diazotransfer reaction. This reaction involves the transfer of a diazo group (-N₂) from a reagent to the amine. Historically, trifluoromethanesulfonyl azide (triflyl azide, TfN₃) has been a common reagent for this transformation.[8] However, TfN₃ is notoriously explosive and is not commercially available, requiring in-situ preparation.[5]
A significantly safer and more convenient alternative is the use of imidazole-1-sulfonyl azide or its salts.[9] Imidazole-1-sulfonyl azide hydrochloride and, more recently, the even more stable imidazole-1-sulfonyl azide hydrogen sulfate, are shelf-stable, crystalline solids that act as excellent diazotransfer reagents.[9][10] The reaction proceeds under mild conditions and is compatible with a wide range of functional groups, including the Boc protecting group.[11]
Caption: Experimental workflow for the diazotransfer reaction.
Experimental Protocol
Materials and Reagents:
-
N-Boc-ethylenediamine
-
Imidazole-1-sulfonyl azide hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve N-Boc-ethylenediamine (1.0 mmol) in acetonitrile.[12]
-
Addition of Reagents: Add potassium carbonate (5.0 mmol) and imidazole-1-sulfonyl azide hydrochloride (1.2 mmol) to the solution.[12]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.[12]
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents |
| N-Boc-ethylenediamine | 160.22 | 1.0 |
| Imidazole-1-sulfonyl azide hydrochloride | 208.61 | 1.2 |
| Potassium carbonate | 138.21 | 5.0 |
Characterization of this compound
Confirmation of the successful synthesis of the target compound is achieved through standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms.
-
Expected Chemical Shifts (CDCl₃):
-
~5.0 ppm (broad singlet, 1H, -NH-)
-
~3.4 ppm (triplet, 2H, -CH₂-N₃)
-
~3.3 ppm (quartet, 2H, -CH₂-NH-)
-
1.44 ppm (singlet, 9H, -C(CH₃)₃)[9]
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum identifies the different carbon environments in the molecule.
-
Expected Chemical Shifts (CDCl₃):
-
~156.0 ppm (C=O, carbamate)
-
~79.5 ppm (-C(CH₃)₃)
-
~51.5 ppm (-CH₂-N₃)
-
~40.0 ppm (-CH₂-NH-)
-
28.4 ppm (-C(CH₃)₃)[9]
-
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the azide functional group.
-
Expected Characteristic Peaks:
-
~3350 cm⁻¹ (N-H stretch, carbamate)
-
~2980 cm⁻¹ (C-H stretch, aliphatic)
-
~2100 cm⁻¹ (strong, sharp N₃ stretch, azide)
-
~1690 cm⁻¹ (C=O stretch, carbamate)
-
~1520 cm⁻¹ (N-H bend, carbamate)
-
-
Safety and Handling of Organic Azides
CRITICAL SAFETY DIRECTIVE: Organic azides are potentially explosive and must be handled with extreme caution. They can be sensitive to heat, shock, friction, and light.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. It is highly recommended to work behind a blast shield, especially when working with azides for the first time or on a larger scale.
-
Ventilation: All manipulations involving organic azides should be performed in a well-ventilated chemical fume hood.
-
Scale: It is prudent to work with the smallest possible quantities of the azide. The "Rule of Six" is a useful guideline for assessing stability, which suggests there should be at least six carbon atoms for every energetic functional group (like an azide). This compound has a carbon-to-nitrogen ratio that necessitates careful handling.
-
Temperature Control: Avoid heating organic azides unless absolutely necessary and with appropriate safety measures in place. Reactions should be carefully monitored to prevent exotherms.
-
Storage: Store organic azides in a cool, dark place, away from heat sources and incompatible materials.
-
Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.
Conclusion
The synthesis of this compound is a valuable process for researchers in drug discovery and chemical biology. By following the detailed, two-stage protocol outlined in this guide, scientists can reliably produce this versatile linker. The key to a successful and safe synthesis lies not only in the precise execution of the experimental steps but also in a thorough understanding of the underlying chemical principles and a steadfast commitment to safety when handling energetic compounds like organic azides. The characterization data provided serves as a benchmark for validating the identity and purity of the final product, ensuring its suitability for downstream applications.
References
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Digital CSIC. (n.d.). Nonafluorobutanesulfonyl azide as a shelf-stable and cost-effective diazotransfer reagent for the synthesis of azides and 1,2,3-triazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2-azidoethyl)carbamate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]
-
ACS Publications. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
-
PubMed. (n.d.). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
International Journal of New Technologies in Science and Engineering. (n.d.). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Michael Pittelkow Group. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
ACS Publications. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). tert-Butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate: a new reagent for use in Mitsunobu reactions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Azides in the Synthesis of Various Heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
WuXi Biology. (n.d.). A QM Study of the Reaction Mechanism of Diazotransfer. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Retrieved from [Link]
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N-Boc-2-azidoethylamine: The "Universal Adapter" of Chemical Biology
Technical Guide & Application Protocol [1][2]
CAS Number: 117861-38-8
Formula:
Part 1: Executive Technical Summary
N-Boc-2-azidoethylamine (also known as tert-butyl (2-azidoethyl)carbamate) is a bifunctional linker critical to modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates).[1]
As a Senior Application Scientist, I often describe this molecule as a "masked adapter." It possesses two distinct termini:
-
The Azide (
): A bioorthogonal "warhead" ready for Click Chemistry (CuAAC) or Staudinger ligation.[1] -
The N-Boc Group: An acid-labile protecting group that masks a primary amine, allowing for controlled, sequential functionalization.[1]
Its primary utility lies in its ability to introduce a short ethyl spacer (
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Specification | Notes |
| CAS Number | 117861-38-8 | Note:[1][2][3] Often confused with the amine precursor (CAS 57260-73-8).[1] |
| Appearance | Colorless to pale yellow oil | Low melting point; typically liquid at RT.[2][4] |
| Boiling Point | ~85-90°C (at 0.5 mmHg) | WARNING: Do not distill to dryness (See Safety).[2] |
| Density | ~1.08 g/mL | Slightly denser than water.[2] |
| Solubility | DCM, THF, DMF, MeOH | Insoluble in water.[2] |
| Stability | Stable at -20°C | Avoid light and heat.[1][2] Azides are light-sensitive.[1] |
Part 2: Synthesis & Production Logic
While this compound is commercially available, in-house synthesis is common for ensuring freshness and avoiding the degradation often seen in older commercial stocks.[1]
The "Safe-Route" Synthesis (Mesylation Protocol)
Rationale: We avoid handling the highly volatile and explosive 2-azidoethylamine free base.[1] Instead, we start with the stable N-Boc-ethanolamine, keeping the molecular weight high and volatility low throughout the process.[1]
Pathway:
-
Starting Material: N-Boc-ethanolamine (CAS 26690-80-2).[1][2]
-
Activation: Conversion of the alcohol to a Mesylate (
) leaving group. -
Displacement:
substitution with Sodium Azide ( ).
Caption: Two-step synthesis via mesylate activation. This route minimizes explosion risks associated with low-molecular-weight azides.[1][2]
Critical Safety Note: The C/N Ratio
Organic azides are potential explosives.[1] The "Rule of Three" states that an azide is generally safe if:
-
,
, -
Ratio =
Verdict: This falls below the safety threshold of 3.[1] While the Boc group provides steric bulk and stability, this molecule is energetic .[1]
-
Never distill to dryness.[1]
-
Never use metal spatulas (risk of shock).
-
Store in solution (e.g., DCM or Toluene) if possible.
Part 3: Applications in Drug Discovery (PROTACs)
The dominant application of this compound is as a Linker Motif in PROTAC design.[1][2] PROTACs require a linker of precise length and flexibility to bridge an E3 Ligase ligand (e.g., Thalidomide) and a Target Protein ligand.[1]
Mechanism of Action: The "Click-and-Deprotect" Strategy
-
Click: The azide end is "clicked" to an alkyne-functionalized ligand (e.g., a propargyl-modified drug) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Deprotect: The Boc group is removed with acid (TFA/HCl) to reveal a primary amine.[1]
-
Ligate: The newly revealed amine is reacted with an activated ester (NHS-ester) of the E3 ligase ligand.[1]
Caption: Modular assembly of a PROTAC degrader using this compound as the central linker unit.
Part 4: Experimental Protocols
Protocol A: CuAAC "Click" Reaction (Standard)
Use this protocol to conjugate the azide end to an alkyne-bearing scaffold.[1]
Reagents:
-
Alkyne-substrate (1.0 equiv)[1]
- (0.1 equiv)
-
Sodium Ascorbate (0.5 equiv)
-
Solvent:
(1:1) or THF/Water.[1]
Procedure:
-
Dissolve the alkyne and azide in the solvent mixture (0.1 M concentration).[1]
-
Prepare a fresh aqueous solution of Sodium Ascorbate and add it to the mixture.
-
Add the Copper(II) Sulfate solution.[1] The mixture may turn yellow/orange.[1]
-
Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC (the azide spot will disappear).
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1] Dry over
.[5] -
Purification: Silica gel chromatography. The triazole product is usually more polar than the starting materials.[1]
Protocol B: Boc Deprotection (Quantitative)
Use this to reveal the amine for further conjugation.
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (0.1 M).
-
Add TFA slowly to reach a final ratio of 1:1 (v/v) DCM:TFA.[1] Note: Gas evolution (
) and isobutylene will occur. -
Stir at RT for 1–2 hours.
-
Workup: Concentrate in vacuo.
-
Crucial Step: Co-evaporate with Toluene (
) to remove residual TFA.
-
-
Result: The product will be the TFA salt of the amine. If the free base is required, neutralize with basic resin or wash with saturated
(rapidly, to avoid hydrolysis of sensitive esters).
Part 5: Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Low Yield in Click Reaction | Oxidation of Copper(I) | Degas solvents with |
| Incomplete Deprotection | Dilute Acid | Ensure TFA is fresh and anhydrous.[2] Use 50% TFA concentration.[1] |
| Product Degradation | Staudinger-like reactivity | Avoid phosphines (e.g., |
| Explosion Risk | Concentration of Azide | Never rotary evaporate the pure azide to a dry residue at temperatures >40°C. Keep wet or in solution.[2] |
References
-
Synthesis & Properties
-
PROTAC Linker Design
-
Azide Safety (The Rule of Three)
-
Click Chemistry Protocol
Sources
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- 4. Fenilpiperazin - Vikipedi [tr.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. biochempeg.com [biochempeg.com]
Introduction: The Strategic Importance of N-Boc-2-azidoethylamine
An In-Depth Technical Guide to the Stability and Storage of N-Boc-2-azidoethylamine
This compound (tert-butyl (2-azidoethyl)carbamate) is a bifunctional linker of significant interest to researchers in drug development and chemical biology.[1][2] Its structure is deceptively simple, yet it provides a powerful toolkit for molecular construction. One end features an azide group, a key player in the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2] The other end possesses a primary amine protected by a tert-butoxycarbonyl (Boc) group. This Boc group offers robust protection under many conditions but can be cleanly removed with mild acid, enabling orthogonal synthesis strategies.[2] This dual functionality allows for the sequential or programmed assembly of complex bioconjugates, peptidomimetics, and drug delivery systems.
However, the very features that make this molecule so useful—the energetic azide and the labile Boc group—also dictate its stability profile. A comprehensive understanding of its chemical liabilities is not merely academic; it is critical for ensuring experimental reproducibility, maintaining reagent integrity, and, most importantly, ensuring laboratory safety. This guide provides a field-proven framework for the stable storage and safe handling of this compound, grounded in the principles of organic chemistry.
The Dual-Factor Stability Profile
The stability of this compound is not governed by a single factor but is a composite of the liabilities of its two core functional groups. A thorough assessment requires consideration of both the azide moiety and the Boc-protecting group.
The Energetic Nature of the Azide Moiety
Organic azides are energy-rich functional groups and must be handled with appropriate caution.[3][4] Their stability is influenced by their molecular structure and external energy sources.[5]
-
Structural Stability Assessment: Two general rules of thumb are often used to estimate the stability of organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: For this compound (C7H14N4O2), the number of carbon atoms is 7 and the number of nitrogen atoms is 4. Generally, compounds where the number of nitrogen atoms does not exceed the number of carbon atoms are considered to have a lower risk profile.[5]
-
The "Rule of Six": This guideline suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient "dilution" to render the compound relatively safe.[5] this compound, with seven carbons and two oxygens to one azide group, satisfies this criterion, suggesting it is not acutely shock-sensitive under normal laboratory conditions.
-
-
Decomposition Triggers: Despite its relative structural stability, the azide group is susceptible to decomposition when subjected to external energy.
-
Thermal Decomposition: Elevated temperatures can cause the azide group to violently decompose, releasing nitrogen gas.[3][6] While many simple alkyl azides are stable up to ~175°C, it is poor practice to heat organic azides unnecessarily.[6]
-
Photochemical Decomposition: Exposure to light, particularly UV light, can also induce decomposition.[3][5]
-
Mechanical Shock and Friction: Low molecular weight azides are particularly known to be hazardous and potentially explosive.[6] While this compound is not typically considered in this high-risk category, avoiding mechanical shock, grinding, or using metal spatulas which can cause friction is a critical safety measure.[4][7]
-
The Lability of the Boc-Protecting Group
The Boc group is a cornerstone of modern peptide synthesis and medicinal chemistry due to its convenient removal under specific conditions. However, these same conditions represent a primary degradation pathway for this compound.
-
Acidic Conditions: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, HCl).[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. Even milder acidic conditions can lead to slow degradation over time, compromising the purity of the reagent.[10] Therefore, it is imperative to avoid storing or handling this compound with acids.[11]
-
Thermal Lability: While less common than acid-catalyzed cleavage, the Boc group can also be removed at elevated temperatures.[9][12] This thermal deprotection pathway becomes more significant at temperatures well above ambient. This reinforces the need for refrigerated storage to protect both the azide and the Boc group.
Comprehensive Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system that ensures the reagent's integrity from the moment it is received until its final use.
Recommended Storage Conditions
To mitigate the risks of both azide decomposition and Boc-group cleavage, the following storage conditions are recommended.
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 2°C to 8°C[1] | -20°C[13] | Minimizes thermal energy, slowing potential decomposition of the azide and preventing Boc-group degradation. |
| Atmosphere | Tightly sealed container. | Under an inert atmosphere (Argon or Nitrogen).[8] | Prevents atmospheric moisture ingress, which could participate in hydrolysis, and excludes oxygen. |
| Container | Original supplier vial or amber glass bottle. | Amber glass or plastic amber containers. | Protects the light-sensitive azide group from photochemical decomposition.[5] |
| Light Exposure | Store in the dark.[13] | Store in the dark.[5] | Prevents photochemical decomposition of the azide moiety.[14] |
Incompatible Materials and Conditions to Avoid
The chemical reactivity of this compound dictates that it must be segregated from the following:
-
Strong Acids: Will rapidly cleave the Boc protecting group.[8]
-
Heavy Metals (e.g., Copper, Lead, Silver, Mercury): Can form highly shock-sensitive and explosive metal azide salts.[4][11] This is particularly relevant for waste disposal.
-
Strong Reducing Agents: Can reduce the azide group.
-
Halogenated Solvents: Avoid chlorinated solvents like dichloromethane or chloroform, as they can potentially form explosive diazidomethane or triazidomethane.[4][14]
-
Heat, Shock, and Friction: Never heat the compound unless it is part of a controlled reaction protocol.[4] Avoid using metal spatulas or ground glass joints, which can create friction.[4][7]
Logical Framework for Stability Assessment
The following diagram outlines the logical workflow a researcher should follow to ensure the stability and safe handling of this compound.
Caption: Logical workflow for assessing the stability and safe handling of this compound.
Experimental Protocol: Quality Control by ¹H NMR Spectroscopy
To ensure the integrity of this compound, particularly after long-term storage or if contamination is suspected, a simple quality control check using ¹H NMR spectroscopy is recommended. This method serves as a self-validating system to confirm the presence of the critical Boc-protecting group.
Objective: To verify the structural integrity of this compound by confirming the presence of the tert-butyl protons of the Boc group.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
-
NMR Spectrometer (300 MHz or higher)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum (Fourier transform, phase correction, and baseline correction).
-
Primary Checkpoint: Identify the chemical shift corresponding to the tert-butyl protons of the Boc group. This should appear as a sharp, singlet peak at approximately 1.44 ppm .
-
Integration: Integrate the entire spectrum. The integral of the singlet at ~1.44 ppm should correspond to 9 protons relative to the other signals in the molecule (e.g., the two methylene groups, which appear as multiplets around 3.3-3.4 ppm).
-
Interpretation:
-
Pass: A clean spectrum with a sharp singlet at ~1.44 ppm integrating to 9 protons indicates that the Boc group is intact and the material is of high purity.
-
Fail: The absence or significantly diminished integral of the ~1.44 ppm peak suggests partial or complete cleavage of the Boc group. The presence of new, unexpected peaks would indicate other forms of degradation or impurities. In this case, the reagent should not be used for synthesis.
-
-
Conclusion
This compound is a valuable synthetic building block, but its utility is directly tied to its purity and stability. By understanding the distinct chemical liabilities of the azide and Boc functionalities, researchers can implement robust storage and handling protocols. The core principles are to store the compound cold, dark, and away from incompatible materials, especially acids and heavy metals. Regular quality control checks provide an essential verification step, ensuring that the starting material for any synthesis is sound. Adhering to these guidelines will safeguard the integrity of the reagent, promote reproducible scientific outcomes, and ensure a safe laboratory environment.
References
- Benchchem. (n.d.). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.
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- University of Pittsburgh. (2013). Safe Handling of Azides.
- Sigma-Aldrich. (n.d.). tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate.
- Benchchem. (n.d.). This compound | 117861-38-8.
- ECHEMI. (n.d.). 2-Azidoethylamine SDS, 87156-40-9 Safety Data Sheets.
- Molecules. (2018). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC - NIH.
- MedKoo Biosciences. (n.d.). t-Boc-N-amido-PEG2-NHS ester | CAS# 2183440-73-3.
- Chem-Impex. (n.d.). N-Boc-2-(2-aminoethoxy)ethylamine.
- ResearchGate. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts | Request PDF.
- Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.
- PubChem. (n.d.). tert-Butyl (2-azidoethyl)carbamate.
- Wikipedia. (n.d.). Organic azide.
- School of Chemistry, UCD. (2018). SOP For Handling Azides And Other Potentially Explosive Materials.
- Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis.
- ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Luo, Q. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP).
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N-Boc-2-Azidoethylamine: A Versatile Reagent for the Strategic Introduction of Azide Functionality
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Azide Moiety
In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify complex biomolecules is paramount. The azide group, a compact and bioorthogonal functional handle, has emerged as a cornerstone of bioconjugation strategies. Its remarkable stability under a wide range of chemical conditions, coupled with its specific reactivity in "click chemistry" reactions, makes it an invaluable tool for researchers.[1][2] N-Boc-2-azidoethylamine stands out as a premier reagent for introducing this critical functionality, offering a versatile platform for the synthesis of innovative therapeutics, diagnostic agents, and research tools.[3][4] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, supported by detailed protocols and field-proven insights.
Core Attributes of this compound
This compound is a bifunctional molecule that marries the utility of a primary amine with the bioorthogonal reactivity of an azide. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial, rendering it temporarily inert and allowing for the selective reaction of the azide.[5][6] This strategic protection is key to its widespread use in multi-step synthetic pathways.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₄O₂ | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| Appearance | Light yellow liquid | [3] |
| CAS Number | 117861-38-8 | [3][7] |
| Storage | 2-8°C | [3] |
The Boc group's stability is a significant advantage, as it is robust under most nucleophilic and basic conditions.[8] However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the primary amine for subsequent functionalization.[9][10] This orthogonal deprotection strategy is fundamental to its application in solid-phase peptide synthesis and the construction of complex molecular architectures.[6]
Synthesis of this compound: A Practical Approach
While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale applications. A common synthetic route involves the mono-Boc protection of ethylenediamine followed by azidation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of N-Boc-ethylenediamine
This protocol is adapted from established methods for the mono-protection of diamines.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (excess, e.g., 5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water. Cool the solution to 0°C in an ice bath.
-
Boc Protection: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in DCM. Add the (Boc)₂O solution dropwise to the cooled ethylenediamine solution over 1-2 hours with vigorous stirring. The use of excess ethylenediamine is crucial to minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the (Boc)₂O is consumed.
-
Workup: Once the reaction is complete, add water to dissolve any salts. Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-ethylenediamine.
The Power of "Click Chemistry": Applications in Bioconjugation
The azide group of this compound is a key player in the realm of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[][13] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[14]
Workflow for CuAAC-Mediated Bioconjugation
Caption: General workflow for bioconjugation using this compound and CuAAC.
Detailed Experimental Protocol: Labeling a Peptide with a Fluorescent Dye
This protocol outlines the steps for conjugating an alkyne-functionalized fluorescent dye to a peptide containing an azide group introduced via this compound.
-
Peptide Synthesis with Azide Incorporation:
-
Synthesize the peptide on a solid support using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols.[15]
-
To incorporate the azide, couple this compound to a carboxylic acid side chain of an amino acid residue (e.g., Asp or Glu) or to the N-terminus of the peptide using standard peptide coupling reagents (e.g., HBTU, HATU).[16]
-
-
Deprotection and Cleavage:
-
Following synthesis, deprotect the side chains and cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification of the Azido-Peptide:
-
Purify the crude azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the purified azido-peptide.
-
-
Click Reaction (CuAAC):
-
Dissolve the purified azido-peptide and the alkyne-functionalized fluorescent dye (1.1 equivalents) in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).
-
Prepare a fresh solution of the Cu(I) catalyst. This can be generated in situ from CuSO₄ (0.1 equivalents) and a reducing agent such as sodium ascorbate (0.5 equivalents).
-
Add the catalyst solution to the peptide/dye mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
-
Purification of the Bioconjugate:
-
Once the reaction is complete, purify the fluorescently labeled peptide by RP-HPLC to remove excess dye and catalyst.
-
Lyophilize the pure fractions to obtain the final bioconjugate.
-
Boc Deprotection: Unmasking the Amine for Further Functionalization
A key feature of this compound is the ability to deprotect the Boc group to reveal a primary amine.[17] This allows for subsequent modifications, making it a valuable linker in the synthesis of complex molecules.
Workflow for Boc Deprotection and Subsequent Amide Coupling
Caption: Workflow for Boc deprotection and subsequent functionalization.
Detailed Experimental Protocol: Boc Deprotection
This protocol describes a standard procedure for the removal of the Boc protecting group.[10]
-
Reaction Setup: Dissolve the N-Boc protected compound in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Treatment: Add an excess of a strong acid. A common choice is a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[18] Alternatively, a 4M solution of HCl in dioxane can be used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.
Safety and Handling
This compound and other azide-containing compounds should be handled with care due to their potential instability, especially at elevated temperatures or in the presence of certain metals.[19] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[20][21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23] Avoid contact with skin and eyes.[22]
Conclusion
This compound is a powerful and versatile reagent that has become indispensable in the fields of chemical biology, drug discovery, and materials science.[1] Its unique combination of a protected amine and a bioorthogonal azide group allows for the strategic and controlled introduction of this key functionality into a wide array of molecules.[24] By understanding its properties and mastering the associated synthetic and bioconjugation protocols, researchers can unlock new possibilities in the design and creation of novel molecular entities with tailored functions.
References
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.
-
Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
PMC. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
ResearchGate. I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. [Link]
-
Scholarly Publications Leiden University. Protective group strategies in carbohydrate and peptide chemistry. [Link]
-
PubChem. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
NIH. Aqueous Compatible Post‐Synthetic On‐Column Conjugation of Nucleic Acids Using Amino‐Modifiers. [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
MDPI. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]
-
PubMed. Recent applications of click chemistry in drug discovery. [Link]
- Google Patents. US4569967A - Synthesis of N-substituted peptide amides.
-
ResearchGate. (PDF) Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5- cyanochloropyridines. [Link]
-
PubMed. Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
NIH. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
PubMed Central. Recent Advances in Bioorthogonal Ligation and Bioconjugation. [Link]
-
PubMed. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. [Link]
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The Architect's Molecule: A Technical Guide to the Theoretical and Practical Applications of N-Boc-2-azidoethylamine
Foreword: The Bifunctional Linchpin in Modern Bioconjugation
In the intricate landscape of chemical biology and drug development, the ability to selectively and efficiently link molecular entities is paramount. N-Boc-2-azidoethylamine has emerged as a cornerstone reagent in this endeavor, a testament to its elegant design and remarkable versatility. This heterobifunctional linker, possessing a protected amine and a reactive azide, serves as a molecular architect's tool, enabling the precise construction of complex bioconjugates, from fluorescently labeled proteins to targeted drug delivery systems.
This in-depth guide moves beyond a mere recitation of facts to provide a field-proven perspective on the strategic application of this compound. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific rationale that underpins them. For the researcher at the bench, the scientist designing a novel therapeutic, or the professional in drug development, this document aims to be an indispensable resource for harnessing the full potential of this powerful molecule.
I. Core Characteristics and Synthesis
This compound, with the CAS Number 117861-38-8, is a stable, readily handled organic compound. The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for the selective reaction of the azide moiety. The Boc group's stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, provides a crucial element of control in multi-step synthetic strategies.[1]
Synthesis of this compound: A Two-Step Approach
A reliable synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-bromoethylamine hydrobromide.
Step 1: Synthesis of 2-Azidoethylamine
This initial step involves the nucleophilic substitution of the bromide with an azide.
-
Protocol:
-
Dissolve 2-bromoethylamine hydrobromide (1 equivalent) and sodium azide (2.5 equivalents) in deionized water.
-
Heat the mixture to 90°C and stir for 18-24 hours, protecting the reaction from light.
-
After cooling to room temperature, adjust the pH to >11 with a strong base (e.g., 10M NaOH) and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent such as ethyl ether (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azidoethylamine as an oil.[2]
-
Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield.
Step 2: Boc Protection of 2-Azidoethylamine
The subsequent step involves the protection of the primary amine with a Boc group.
-
Protocol:
-
Dissolve 2-azidoethylamine (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as sodium bicarbonate (2 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up by extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[3]
-
II. The Power of "Click": Applications in Bioconjugation
The azide moiety of this compound is a key player in the realm of "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[4][5] This makes the molecule an ideal tool for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the hallmark of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne.[] The reaction is typically catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.
Causality in Experimental Design: The choice of a copper-based catalyst necessitates careful consideration of its potential toxicity in biological systems. For in vitro applications with purified biomolecules, this is less of a concern. However, for live-cell labeling, the copper concentration must be minimized, and ligands that stabilize the Cu(I) oxidation state and reduce cytotoxicity are often employed.
Experimental Protocol: Conjugation to an Alkyne-Modified Protein
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Prepare fresh stock solutions of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) in water.
-
-
Reaction Setup:
-
To the protein solution, add this compound to the desired final concentration (typically a 10-50 fold molar excess over the protein).
-
Add the CuSO₄ solution (final concentration ~50-100 µM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1-5 mM).
-
-
Reaction and Purification:
-
Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent visualization if a fluorescent alkyne was used).
-
Purify the conjugated protein from excess reagents using size-exclusion chromatography or dialysis.
-
| Parameter | Typical Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |
| This compound | 10-50x molar excess | Ensures complete reaction with the alkyne-modified protein. |
| CuSO₄ Concentration | 50-100 µM | Catalytic amount; higher concentrations can lead to protein damage. |
| Sodium Ascorbate | 1-5 mM | Ensures reduction of Cu(II) to the active Cu(I) catalyst. |
| Reaction Time | 1-4 hours | Typically sufficient for high conversion at room temperature. |
| pH | 7.0-8.0 | Optimal for maintaining protein stability and CuAAC reaction efficiency. |
Table 1: Typical Reaction Parameters for CuAAC with this compound
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where copper toxicity is a significant concern, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide without the need for a metal catalyst.[5]
Experimental Workflow: Live-Cell Labeling
III. A Building Block in Peptide Synthesis and Modification
The dual functionality of this compound makes it a valuable tool in peptide chemistry. After deprotection of the Boc group, the resulting primary amine can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The azide moiety then serves as a handle for subsequent modifications.
Experimental Protocol: Incorporation into a Peptide on Solid Phase
-
Resin Preparation: Start with a resin-bound peptide with a free N-terminus.
-
Boc Deprotection of this compound:
-
Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).
-
Stir at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of 2-azidoethylamine.
-
-
Coupling to the Peptide:
-
Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activate the C-terminus of the deprotected 2-azidoethylamine using a standard coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA).
-
Add the activated azido-amine to the peptide-resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin extensively with DMF and DCM to remove excess reagents.[7]
-
-
Post-Synthesis Modification: The azide-functionalized peptide can then be modified on-resin or after cleavage from the resin using CuAAC or SPAAC.
IV. Engineering Drug Delivery Systems
The ability to conjugate targeting ligands, imaging agents, and therapeutic payloads makes this compound a key component in the design of advanced drug delivery systems.
A. Functionalization of Nanoparticles
Gold nanoparticles (AuNPs) and other nanomaterials can be functionalized with this compound to create platforms for targeted drug delivery.[8][9]
Experimental Protocol: Functionalization of Thiol-PEG-Coated AuNPs
-
Synthesis of Thiol-PEG-Alkyne: Synthesize or procure a heterobifunctional PEG linker with a thiol at one end and an alkyne at the other.
-
AuNP Functionalization:
-
Incubate citrate-stabilized AuNPs with an excess of Thiol-PEG-Alkyne to allow for ligand exchange and the formation of a stable PEGylated AuNP with terminal alkynes.
-
Purify the alkyne-functionalized AuNPs by centrifugation.
-
-
Click Conjugation:
-
Resuspend the alkyne-AuNPs in a suitable buffer.
-
Perform a CuAAC reaction as described in Section II.A to conjugate this compound to the AuNP surface.
-
-
Deprotection and Further Functionalization:
-
Deprotect the Boc group on the AuNP surface using acidic conditions.
-
The now free amine can be used to conjugate targeting moieties (e.g., antibodies, peptides) or therapeutic agents.
-
B. Liposome Surface Modification
Liposomes are versatile drug carriers, and their surface can be modified to enhance circulation time and target specificity.[10][11] this compound can be incorporated into the lipid bilayer through conjugation to a lipid anchor.
| Application | Advantage of Using this compound |
| Targeted Drug Delivery | The deprotected amine can be used to attach targeting ligands (e.g., folate, antibodies) to direct the liposome to specific cells or tissues. |
| Stealth Liposomes | The azide can be used to "click" polyethylene glycol (PEG) chains to the liposome surface, reducing opsonization and increasing circulation time. |
| Controlled Release | The triazole linkage formed via click chemistry is highly stable, ensuring that conjugated molecules remain attached until the liposome reaches its target. |
Table 2: Applications of this compound in Liposome Modification
V. Conclusion: A Versatile Tool for Innovation
This compound is more than just a chemical reagent; it is a versatile building block that empowers researchers to construct complex molecular architectures with precision and efficiency. Its strategic use in bioconjugation, peptide synthesis, and drug delivery continues to drive innovation across the scientific landscape. By understanding the fundamental principles behind its reactivity and the practical considerations for its application, scientists can unlock new possibilities in the development of novel therapeutics, diagnostics, and research tools.
VI. References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). SYNTHESIS OF AN AZIDE–THIOL LINKER FOR HETEROGENEOUS POLYMER FUNCTIONALIZATION VIA THE “CLICK” REACTION | Request PDF. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]
-
MDPI. (2023, December 14). Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. Retrieved from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
bioRxiv. (2024, June 4). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, September 4). (PDF) Surface modification of liposomes. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Drug-to-Antibody Ratio (DAR) Characterization of Antibody Drug Conjugation (ADCs). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
RSC Publishing. (n.d.). Heterobifunctional cross-linker with dinitroimidazole and azide modules for protein and oligonucleotide functionalization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Structural Characterization of Functionalized Gold Nanoparticles for Drug Delivery in Cancer Therapy: a NMR Based Approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubMed. (2024, December 20). Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2023, May 8). (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Retrieved from [Link]
-
National Institutes of Health. (2020, March 10). Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of kinetics of CuAAC reactions of: (a) 7-ethynyl coumarin.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Structural characterization of functionalized gold nanoparticles for drug delivery in cancer therapy: a NMR based approach. Retrieved from [Link]
-
PubMed. (2013, December 2). Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition. Retrieved from [Link]
-
ACS Publications. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2024, September 13). Functional gold nanoparticles for analysis and delivery of nucleic acids. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Click Chemistry for Liposome Surface Modification. Retrieved from [Link]
-
ResearchGate. (2025, November 16). Synthesis and evaluation of Antibody-Drug conjugates with high Drug-to-Antibody ratio using Dimaleimide-DM1 as a linker- payload. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC). Retrieved from [Link]
-
Sciclix. (n.d.). 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Zachariah Group. (2015, September 11). Orthogonal analysis of functional gold nanoparticles for biomedical applications. Retrieved from [Link]
-
PubMed. (2016, April 13). Recent advances in liposome surface modification for oral drug delivery. Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. biosynth.com [biosynth.com]
- 5. This compound [myskinrecipes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterobifunctional cross-linker with dinitroimidazole and azide modules for protein and oligonucleotide functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
N-Boc-2-azidoethylamine as a crosslinking agent
Application Note: N-Boc-2-azidoethylamine as a High-Fidelity Crosslinking Agent
Abstract
This technical guide details the utility of This compound as a heterobifunctional linker precursor in chemical biology and drug discovery. Distinguished by its short ethyl spacer and orthogonal protecting group strategy, this molecule is critical for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-functionalized biomaterials. This document provides validated protocols for Boc-deprotection, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and safety mandates for handling low-molecular-weight azides.
Technical Specifications & Mechanism
This compound serves as a "minimalist" bridge. Its structure (
-
Azide (-N3): A bioorthogonal handle ready for "Click" chemistry (CuAAC or SPAAC). It is chemically inert to most biological conditions (pH, oxidation) until activated.
-
Boc-Protected Amine (-NH-Boc): A masked primary amine. Upon deprotection, it becomes a nucleophile ready for conjugation with activated esters (NHS), aldehydes, or carboxylic acids.
Mechanism of Action: The molecule functions via a Sequential Activation Strategy . The user typically reacts the azide end first (if the partner is sensitive to acid) or deprotects the amine first to couple a ligand, leaving the azide for a final "snap-together" assembly step. This orthogonality allows for the modular construction of complex ternary complexes, such as E3 Ligase-Linker-Target Protein (PROTACs).
Physical Properties Table
| Property | Value |
| CAS Number | 117861-38-8 |
| Molecular Weight | 186.21 g/mol |
| Formula | |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF |
| Storage | 2–8°C (Dark, Inert Atmosphere) |
| Hazards | Potential shock sensitivity (Azide); Irritant |
Validated Experimental Protocols
Protocol A: Selective Boc-Deprotection (TFA Method)
Objective: To reveal the primary amine for subsequent amide coupling without affecting the azide moiety.
Reagents:
-
Trifluoroacetic acid (TFA) (Reagent Grade)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated
or Amberlyst A-21 resin (for neutralization)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent (eq) of this compound in anhydrous DCM (concentration ~0.1 M).
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add TFA to reach a final ratio of 1:1 (v/v) TFA:DCM.
-
Scientist Note: The azide group is stable to TFA, but heat evolution must be controlled to prevent volatilization of hydrazoic acid traces (though unlikely here, safety first).
-
-
Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine turns purple/blue).
-
Workup (Crucial Step):
-
Option 1 (Salt Isolation): Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is the trifluoroacetate salt (
). -
Option 2 (Free Base): Dissolve the residue in DCM and wash carefully with cold saturated
. Dry organic layer over , filter, and concentrate. -
Self-Validation:
NMR should show the disappearance of the singlet at 1.44 ppm (Boc t-butyl group).
-
Protocol B: Cu(I)-Catalyzed Click Reaction (CuAAC)
Objective: To conjugate the azide-linker to an alkyne-functionalized payload (e.g., E3 Ligase ligand).
Reagents:
-
Azide-functionalized precursor (from Protocol A or raw material)
-
Alkyne partner (1.0–1.2 eq)
- (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Ligand: THPTA or TBTA (50 mol%) – Required to protect Cu(I) from oxidation and prevent protein degradation if applicable.
-
Solvent: DMSO/Water or tBuOH/Water (1:1).
Step-by-Step Methodology:
-
Ligand Complexation: Premix
and THPTA ligand in water for 5 minutes. The solution should remain clear/blue. -
Reaction Assembly: In a reaction vial, dissolve the Alkyne and Azide components in the chosen solvent.
-
Catalyst Addition: Add the Cu-THPTA complex to the reaction vial.
-
Initiation: Add the Sodium Ascorbate solution (freshly prepared). Flush the headspace with
or Argon. Cap tightly. -
Incubation: Stir at RT for 1–4 hours.
-
Scientist Note: If the reaction turns brown/yellow, oxygen has entered and oxidized the copper. Add more ascorbate immediately.
-
-
Purification: For small molecules, dilute with water and extract with EtOAc. For biomolecules, use size-exclusion chromatography (PD-10 column) or dialysis to remove Copper.
Strategic Workflow Visualization
The following diagrams illustrate the modular utility of this compound in constructing a PROTAC molecule.
Figure 1: PROTAC Assembly Strategy
Caption: Modular assembly of a PROTAC using this compound. The pathway utilizes the orthogonal reactivity of the amine and azide groups.
Figure 2: Reaction Mechanism Detail (CuAAC)
Caption: Mechanistic flow of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming the stable triazole bridge.
Safety & Handling (Critical)
Warning: While alkyl azides with a Carbon/Nitrogen ratio > 3 (like this molecule, C7/N4 = 1.75 protected, C2/N4 = 0.5 deprotected) are generally safer than inorganic azides, they are energetic materials.
-
Explosion Hazard: Low molecular weight organic azides can be unstable. Do not distill 2-azidoethylamine (the deprotected free base) to dryness. Always keep it in solution.
-
Metal Incompatibility: Avoid using metal spatulas or needles (especially copper or lead) with concentrated azide solutions, as this can form highly explosive heavy metal azides. Use glass, Teflon, or plastic tools.
-
Waste Disposal: Quench azide waste with 10% sodium nitrite (
) and sulfuric acid (in a fume hood) or use a commercial azide quenching kit before disposal. Do not pour down the drain (reacts with copper piping).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | Residual TFA from deprotection | Ensure the amine is fully neutralized (use DIPEA or wash with |
| Click Reaction Stalled | Cu(I) oxidation | Solution turned green/yellow? Add more Sodium Ascorbate. Degas solvents thoroughly. |
| Precipitate in Click Rxn | Copper disproportionation | Increase Ligand (THPTA/TBTA) concentration to 5:1 ratio relative to Copper. |
| Boc not removing | Acid too dilute | Ensure TFA concentration is at least 20-50% in DCM. Stir longer if needed. |
References
-
Boc Deprotection Standards: Common Organic Chemistry. "Boc Deprotection (TFA)."[3][4] Common Organic Chemistry Protocols. Link
-
Click Chemistry Protocol: BroadPharm. "Click Chemistry Protocols & Reagents." BroadPharm Application Notes. Link
-
PROTAC Synthesis: Wurz, R. P., et al.[5] "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 2016. Link
-
Safety Data: Sigma-Aldrich. "Safety Data Sheet: this compound." Merck/Sigma-Aldrich.[5] Link
-
Azide Handling: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link
Sources
Application Note: High-Precision Synthesis of Peptide-Drug Conjugates via N-Boc-2-azidoethylamine Linkers
Executive Summary
This application note details the protocol for synthesizing Peptide-Drug Conjugates (PDCs) utilizing N-Boc-2-azidoethylamine (CAS: 57260-73-8) as a heterobifunctional spacer. This linker is critical for drug development workflows requiring a short, stable ethyl spacer between a targeting peptide and a cytotoxic payload.
The methodology exploits orthogonal reactivity :
-
Acid-labile protection (Boc): Masks the primary amine, allowing controlled deprotection for amide coupling to carboxyl-containing payloads.
-
Bioorthogonal handle (Azide): Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to alkyne-functionalized peptides.
This guide prioritizes a "Payload-First" modular strategy, where the linker is first attached to the drug to create a "Click-Ready" payload, followed by conjugation to the targeting peptide. This approach minimizes the consumption of expensive peptide material and simplifies purification.
Chemical Logic & Mechanism[1]
The synthesis relies on the distinct chemical stability profiles of the tert-butyloxycarbonyl (Boc) group and the azide (
| Feature | Functionality | Reactivity Profile |
| Boc Group | Amine Protection | Stable to base and mild oxidants. Cleaved by strong acids (TFA, HCl).[1] |
| Azide Group | Click Handle | Stable to acid, base, and physiological conditions. Reacts specifically with terminal alkynes via Cu(I) catalysis. |
| Ethyl Spacer | Structural Linker | Short ($ \approx 3.5 \text{ \AA} $) aliphatic chain. Minimal steric hindrance; low immunogenicity. |
Reaction Pathway
The synthesis proceeds in two phases:
-
Linker Activation & Coupling: Removal of Boc followed by amide coupling to the Drug-COOH.
-
Bioconjugation: "Clicking" the Azide-Linker-Drug to the Alkyne-Peptide.
Figure 1: Modular workflow for PDC synthesis. The linker is first modified to carry the drug payload, creating a versatile intermediate that can be conjugated to various peptide targeting moieties.
Experimental Protocols
Phase 1: Linker Deprotection & Payload Coupling
Objective: Generate a drug derivative possessing a reactive azide handle. Safety Note: Low molecular weight organic azides can be potentially explosive. While 2-azidoethylamine is generally stable in solution, never distill it to dryness. Keep the temperature below 40°C.
Materials
-
This compound (1.0 equiv)
-
Drug-COOH (e.g., Chlorambucil, Methotrexate, or proprietary payload) (1.0 equiv)
-
Dichloromethane (DCM)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF
Step-by-Step Protocol
-
Boc Cleavage:
-
Dissolve this compound (e.g., 100 mg) in DCM (2 mL).
-
Add TFA (2 mL) slowly at 0°C.
-
Stir at room temperature (RT) for 1 hour. Monitor by TLC (disappearance of starting material).
-
Workup: Concentrate under reduced pressure (keep bath <30°C) to remove excess TFA. Co-evaporate with toluene (3x) to remove trace acid. The product is the trifluoroacetate salt of 2-azidoethylamine. Do not isolate as free base in neat form due to volatility and stability concerns.
-
-
Activation of Drug-COOH:
-
Dissolve Drug-COOH (1.0 equiv relative to linker) in anhydrous DMF (concentration ~0.1 M).
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir for 5–10 minutes to form the activated ester.
-
-
Amide Coupling:
-
Dissolve the 2-azidoethylamine TFA salt (from Step 1) in minimal DMF containing DIPEA (1.0 equiv) to neutralize the salt.
-
Add this solution dropwise to the activated drug mixture.
-
Stir at RT for 2–4 hours.
-
Validation: Monitor by LC-MS for the mass of [Drug-Linker-N3].
-
-
Purification:
-
Dilute with ethyl acetate, wash with 5% citric acid, saturated NaHCO3, and brine.
-
Dry over Na2SO4 and concentrate.
-
Purify via Flash Chromatography (Silica gel) or Preparative HPLC depending on drug polarity.
-
Phase 2: CuAAC Bioconjugation (Click Chemistry)
Objective: Covalently link the Azide-Payload to the Alkyne-Peptide via a 1,2,3-triazole bridge. Context: This protocol uses a water-compatible system suitable for peptides.
Materials
-
Alkyne-Peptide (1.0 equiv) (e.g., N-terminal propargyl-glycine or alkynoic acid modified).
-
Azide-Linker-Drug (1.2 – 1.5 equiv).
-
Catalyst System:
-
Solvent: DMSO/Water or DMF/Water (depending on solubility).
Step-by-Step Protocol
-
Preparation:
-
Dissolve Alkyne-Peptide in water or buffer (PBS pH 7.4). If insoluble, use up to 50% DMSO. Final peptide concentration should be 1–2 mM.
-
Dissolve Azide-Linker-Drug in DMSO.
-
-
Catalyst Pre-complexation (Crucial Step):
-
Premix CuSO4 and THPTA ligand in a 1:2 molar ratio (e.g., 10 µL Cu stock + 10 µL THPTA stock) in a separate tube. Incubate for 5 minutes. This ensures the copper is coordinated before touching the peptide.
-
-
Reaction Assembly:
-
To the peptide solution, add the Azide-Linker-Drug solution (1.5 equiv).
-
Add the Cu-THPTA complex (0.5 equiv relative to peptide).
-
Add Sodium Ascorbate (5.0 equiv). The solution should turn slightly yellow/orange but remain clear.
-
Flush headspace with Nitrogen or Argon (optional but recommended).
-
Incubate at RT for 1–4 hours with gentle agitation. Protect from light.[3]
-
-
Quenching & Purification:
-
Quench by adding EDTA (10 mM final) to chelate copper.
-
Purify immediately via Preparative Reverse-Phase HPLC (C18 column).
-
Gradient: 5–95% Acetonitrile in Water (+0.1% TFA).
-
Quality Control & Characterization
Data must be validated to ensure the integrity of the conjugate.
| Method | Parameter | Acceptance Criteria |
| LC-MS (ESI) | Molecular Weight | Observed Mass = Theoretical Mass ± 1 Da. Absence of +22 Da (Sodium adducts) or +63 Da (Copper adducts). |
| HPLC (UV 214/254 nm) | Purity | >95% Area Under Curve. Single peak with no shoulder. |
| UV-Vis Spectroscopy | Concentration | Determine using extinction coefficient of the drug payload (e.g., Doxorubicin |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during Click | Drug/Linker hydrophobicity | Increase DMSO/DMF content (up to 50%). Ensure THPTA ligand is used (increases solubility of Cu species). |
| Peptide Degradation | Oxidation by Cu/Ascorbate | Reduce Cu loading to 0.1 equiv. Increase THPTA ratio (1:5 Cu:Ligand). Perform under inert atmosphere. |
| Incomplete Coupling | Steric hindrance | Heat reaction to 37°C. Add more catalyst (fresh ascorbate). |
| Blue/Green Solution | Cu(I) oxidized to Cu(II) | Oxygen leak. Add more Sodium Ascorbate immediately to restore active Cu(I). |
References
-
Vertex AI Search. (2023). CuAAC reaction protocol for peptide drug conjugates. National Institutes of Health (NIH). 4
-
BOC Sciences. (2023). Peptide-Drug Conjugates - BOC Sciences. Link[2][4][]
-
LifeTein. (2024).[6] Click Chemistry in Peptide Synthesis. 6[]
-
Bachem. (2020). Peptide Click Chemistry Explained. 7
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. bachem.com [bachem.com]
N-Boc-2-azidoethylamine: A Versatile Linker for Innovations in Drug Discovery
Foreword for the Advanced Researcher
In the landscape of modern drug discovery, the rational design of therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) necessitates a sophisticated toolkit of chemical strategies. Among these, the ability to precisely and efficiently link distinct molecular entities is paramount. This guide provides an in-depth exploration of N-Boc-2-azidoethylamine, a heterobifunctional linker that has emerged as a critical component in the synthesis of complex therapeutic agents.
This document moves beyond a simple recitation of protocols. It is designed to provide the practicing researcher with a comprehensive understanding of the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for the successful application of this compound in drug discovery and development. We will delve into its synthesis, purification, and versatile applications, with a focus on empowering scientists to leverage this tool for the creation of next-generation therapeutics.
The Strategic Advantage of this compound in Bioconjugation
This compound is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide group. This unique architecture offers several strategic advantages in the multi-step synthesis of complex biomolecular conjugates:
-
Orthogonal Reactivity: The Boc-protected amine and the azide group exhibit orthogonal reactivity, allowing for sequential and controlled conjugation reactions. The azide participates in highly specific "click chemistry" reactions, while the amine, after deprotection, can be readily coupled to various functional groups.
-
"Click Chemistry" Handle: The azide functionality is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, proceeds under mild conditions, and is bio-orthogonal, meaning it does not interfere with biological processes.[1][2]
-
Controlled Deprotection: The Boc protecting group is stable under a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), revealing the primary amine for subsequent conjugation.
-
Versatile Linker: The ethylamine backbone provides a short, flexible spacer that can be incorporated into a variety of linker designs for ADCs and PROTACs, influencing the stability, solubility, and overall efficacy of the final conjugate.[3]
Synthesis and Characterization of this compound
The synthesis of this compound is a two-step process starting from the readily available precursor, N-Boc-ethylenediamine.
Synthesis of N-Boc-ethylenediamine
The selective mono-Boc protection of ethylenediamine is a critical first step. Several methods have been reported to achieve high yields of the desired product while minimizing the formation of the di-protected byproduct.[4]
Protocol: Selective Mono-Boc Protection of Ethylenediamine
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (2N)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (e.g., 10 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane and add it to a dropping funnel.
-
Slowly add the (Boc)₂O solution to the ethylenediamine solution over 2-3 hours to maintain a low concentration of the protecting agent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the N-Boc-ethylenediamine by column chromatography on silica gel.
Expected Yield: 80-90%
Characterization Data for N-Boc-ethylenediamine:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the Boc group (singlet around 1.4 ppm), and the two methylene groups of the ethylenediamine backbone. |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the Boc group, and the two methylene carbons. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of C₇H₁₆N₂O₂ (160.21 g/mol ).[5] |
Azidation of N-Boc-ethylenediamine to this compound
The conversion of the free amine in N-Boc-ethylenediamine to an azide is typically achieved through a diazo transfer reaction. Triflyl azide (TfN₃) is a common and effective reagent for this transformation.
Protocol: Synthesis of this compound
Materials:
-
N-Boc-ethylenediamine
-
Trifluoromethanesulfonyl azide (Triflyl azide, TfN₃) - Caution: Potentially explosive, handle with extreme care.
-
Copper(II) sulfate (CuSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve N-Boc-ethylenediamine (1 equivalent) in a mixture of dichloromethane and water.
-
Add sodium bicarbonate to the solution to act as a base.
-
In a separate flask, prepare a solution of triflyl azide (1.1 equivalents) in dichloromethane. (Perform this in a well-ventilated fume hood behind a blast shield).
-
Slowly add the triflyl azide solution to the N-Boc-ethylenediamine solution at room temperature.
-
Add a catalytic amount of copper(II) sulfate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
Expected Yield: 70-85%
Characterization Data for this compound:
| Technique | Expected Results |
| ¹H NMR | Signals for the Boc group and the two methylene groups, with a downfield shift for the methylene group adjacent to the azide. |
| ¹³C NMR | Resonances for the Boc group carbons and the two methylene carbons. |
| IR Spec | A characteristic strong absorption band for the azide group around 2100 cm⁻¹. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of C₇H₁₄N₄O₂ (186.21 g/mol ).[6] |
Application in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[] this compound is an excellent building block for constructing these linkers via click chemistry.
Protocol: Synthesis of a PROTAC using a Click Chemistry Linker
Part A: Click Reaction to Form the Warhead-Linker Conjugate
Materials:
-
Alkyne-modified warhead (ligand for the target protein)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)
-
Solvent (e.g., DMSO/water, t-BuOH/water)
Procedure:
-
Dissolve the alkyne-modified warhead (1 equivalent) in the chosen solvent system.
-
Add this compound (1.1 equivalents) to the solution.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄·5H₂O and, if used, THPTA in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the Boc-protected warhead-linker conjugate by preparative HPLC.
Part B: Boc Deprotection and Coupling to the E3 Ligase Ligand
Materials:
-
Boc-protected warhead-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with an activated carboxyl group (e.g., NHS ester or pre-activated with coupling agents like HATU)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the Boc-protected warhead-linker conjugate in DCM.
-
Add TFA to the solution and stir at room temperature for 1-2 hours to remove the Boc group. Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the resulting amine-terminated warhead-linker conjugate in a suitable solvent like DMF.
-
Add the activated E3 ligase ligand and DIPEA to the solution.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC molecule by preparative HPLC.
Application in Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody.[8] The linker in an ADC is crucial for its stability in circulation and the efficient release of the payload within the target cell. This compound can be used to introduce an azide handle onto a payload, which can then be conjugated to an alkyne-modified antibody.
Protocol: ADC Synthesis via Click Chemistry
Part A: Synthesis of the Azido-Payload
-
Couple N-Boc-ethylenediamine to the payload: React the cytotoxic payload, which has a suitable functional group (e.g., a carboxylic acid), with N-Boc-ethylenediamine using standard amide coupling conditions (e.g., HATU, DIPEA in DMF). Purify the resulting Boc-protected payload conjugate.
-
Deprotect the amine: Remove the Boc group using TFA in DCM as described in the PROTAC synthesis protocol.
-
Introduce the azide: Convert the newly exposed primary amine to an azide using a diazo transfer reaction with a reagent like triflyl azide, as previously described. Purify the final azido-payload.
Part B: Conjugation to the Antibody
Materials:
-
Alkyne-modified monoclonal antibody
-
Azido-payload
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a solution of the alkyne-modified antibody in PBS.
-
Dissolve the azido-payload in a compatible organic co-solvent (e.g., DMSO).
-
Add the azido-payload solution to the antibody solution.
-
Add the copper catalyst (pre-mixed CuSO₄ and THPTA) to the reaction mixture.
-
Initiate the conjugation by adding a fresh solution of sodium ascorbate.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove excess payload and catalyst.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes.
Safety and Handling
This compound and other organic azides are energetic compounds and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling azides.
-
Ventilation: Work in a well-ventilated chemical fume hood.
-
Avoid Heat, Shock, and Friction: Organic azides can be sensitive to heat, shock, and friction. Avoid grinding or sonicating solid azides. Do not heat them unless necessary and behind a blast shield.
-
Avoid Contact with Metals: Azides can form explosive metal azides. Use plastic or Teflon-coated spatulas. Avoid contact with heavy metals.
-
Storage: Store this compound in a cool, dark place, away from incompatible materials.
-
Waste Disposal: Dispose of azide-containing waste in a dedicated, properly labeled waste container. Do not mix with other chemical waste.[9]
Conclusion
This compound is a powerful and versatile tool for the construction of complex therapeutic molecules. Its orthogonal reactive groups and amenability to click chemistry make it an invaluable linker for the development of innovative ADCs and PROTACs. By understanding the principles behind its synthesis and application, and by adhering to strict safety protocols, researchers can effectively utilize this reagent to advance the frontiers of drug discovery.
References
- CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google P
- Synthesis of N-BOC amines by various routes - ResearchG
- Click Chemistry | IDT - Integrated DNA Technologies. (URL not available)
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - Semantic Scholar. (URL not available)
- Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide - Benchchem. (URL not available)
- Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand and its Co - ResearchG
- This compound - MySkinRecipes. (URL not available)
- Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine - International Journal of New Technologies in Science and Engineering. (URL not available)
- Click Chemistry (Azide / alkyne reaction) - Interchim. (URL not available)
-
N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem. ([Link])
- Scholars Research Library - Der Pharma Chemica. (URL not available)
- BOC Sciences: Antibody Drug Conjugate (ADC) Services & Products. (URL not available)
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL not available)
- Protocol for Azide-Alkyne Click Chemistry - BroadPharm. (URL not available)
- Safe Handling of Azides - University of Pittsburgh. (URL not available)
- (PDF)
- Click chemistry Activ
- A Safe and Convenient Method for the Preparation of Triflyl Azide, and Its Use in Diazo Transfer Reactions to Primary Amines.
- Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC. (URL not available)
- Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC - PubMed Central. (URL not available)
- 1 H-NMR spectrum of N-Boc glutamic acid.
- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (URL not available)
-
Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole - PubMed. ([Link])
- School of Chemistry SOP For Handling Azides And Other Potentially Explosive M
- Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus - MDPI. (URL not available)
- sodium-azide-organic-azides_0.docx. (URL not available)
- Organic & Biomolecular Chemistry - RSC Publishing. (URL not available)
- Supporting Information: - The Royal Society of Chemistry. (URL not available)
- Drug Conjugates: Latest Research Progress - BOC Sciences. (URL not available)
- Azide Compounds - Environmental Health and Safety. (URL not available)
- Structure and NMR properties of the dinuclear complex di-μ-azido-κ4 N 1:N 1-bis[(azido-κN)(pyridine-2-carboxamide-κ2 N 1,O)zinc(II)] - PMC - PubMed Central. (URL not available)
- PROTAC Linker - BOC Sciences. (URL not available)
- Recent Advances in ADCs - NJ Bio, Inc.. (URL not available)
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL not available)
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. (URL not available)
- Azides - UVIC. (URL not available)
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC - NIH. (URL not available)
Sources
- 1. idtdna.com [idtdna.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucd.ie [ucd.ie]
Application Note: Chemoselective Deprotection of N-Boc-2-Azidoethylamine
Executive Summary
This technical guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-2-azidoethylamine (CAS: 15396-92-6) to yield 2-azidoethylamine (CAS: 87156-40-9).[1] This transformation is a critical step in the synthesis of heterobifunctional linkers used in PROTACs, antibody-drug conjugates (ADCs), and "Click Chemistry" applications.
While Boc deprotection is a standard organic transformation, this specific substrate requires rigorous safety protocols due to the high energy density of the resulting low-molecular-weight organic azide. This guide prioritizes the isolation of the amine as a hydrochloride salt , which significantly mitigates volatility and explosion risks compared to the free base.
Critical Safety Assessment (Read Before Experimentation)
WARNING: High-Energy Compound Risk
The safety of organic azides is governed by the carbon-to-nitrogen ratio.[1] The empirical "Rule of Six" states that organic azides are generally safe to handle if:
Analysis of 2-Azidoethylamine (
-
Carbons (
): 2 -
Nitrogens (
): 4 (1 amine + 3 azide) -
Ratio:
[1]
Conclusion: This molecule drastically violates the safety rule (
-
Operational Mandate 1: Never distill the free base.
-
Operational Mandate 2: Always isolate the product as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The salt form increases the molecular weight and lattice energy, improving stability.
-
Operational Mandate 3: Perform all reactions behind a blast shield.
Reaction Mechanism
The deprotection proceeds via an acid-catalyzed
Graphviz Pathway Visualization
Figure 1: Mechanistic pathway of acid-mediated Boc cleavage.[1][3][4] The generation of gaseous isobutene and
Method Comparison
We present two protocols. Method A is the industry standard for this substrate as it yields a stable solid.[1] Method B is an alternative for specific solubility requirements.[1]
| Feature | Method A: HCl / Dioxane | Method B: TFA / DCM |
| Reagent | 4.0 M HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) |
| Product Form | Hydrochloride Salt (Solid) | TFA Salt (Hygroscopic Oil/Solid) |
| Stability | High (Preferred) | Moderate |
| Workup | Precipitation / Filtration | Evaporation (Rotovap) |
| Safety | High (Avoids free base isolation) | Moderate (Risk of residual acid) |
Detailed Protocols
Method A: HCl/Dioxane (Gold Standard)
This method utilizes the insolubility of the amine hydrochloride salt in ether/dioxane to drive precipitation, allowing for filtration without evaporation.
Reagents:
-
This compound (1.0 equiv)[1]
-
4.0 M HCl in 1,4-Dioxane (10.0 equiv)
-
Diethyl ether (anhydrous) or MTBE
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 5.37 mmol) in a minimal amount of 1,4-dioxane (2–3 mL) or dry MeOH.
-
Note: Keeping the initial volume low aids precipitation later.[1]
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane (13.5 mL, ~54 mmol) dropwise over 5 minutes.
-
Reasoning: Exothermic reaction; cooling prevents thermal decomposition of the azide.[1]
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin; product turns purple/blue) or LCMS.[1]
-
-
Precipitation: The product may spontaneously precipitate.[1] If not, add anhydrous diethyl ether (30–50 mL) slowly while stirring vigorously. A white precipitate should form.[1]
-
Isolation: Filter the solid using a sintered glass funnel (or Buchner funnel) under inert gas (Nitrogen/Argon) if possible.[1]
-
Washing: Wash the filter cake 3x with cold diethyl ether to remove residual HCl and Boc byproducts.
-
Drying: Dry the white solid under high vacuum at RT for 4 hours.
Method B: TFA / DCM (Alternative)
Used when the substrate is part of a larger, acid-sensitive construct or when HCl is unavailable.
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M).[1]
-
Acid Addition: Add TFA to achieve a final ratio of 1:1 or 1:2 (v/v) TFA:DCM.
-
Reaction: Stir at RT for 1–2 hours.
-
Workup (Critical):
-
Concentrate the mixture on a rotary evaporator at < 30°C . Do not heat.
-
To remove excess TFA, perform an azeotropic distillation: Add Toluene (10 mL) and evaporate. Repeat 3x.
-
Result: The product will likely be a thick, slightly yellow oil (TFA salt).
-
-
Solidification (Optional): Triturate the oil with cold diethyl ether to attempt solidification.
Experimental Workflow Diagram
Figure 2: Operational workflow for Method A (HCl/Dioxane) ensuring safe isolation of the salt.
Analytical Quality Control
Verify the integrity of the azide group and the removal of the Boc group.
| Technique | Expected Observation |
| 1H NMR ( | Loss of Boc singlet (~1.4 ppm).[1] Appearance of ethyl backbone signals (~3.0–3.6 ppm).[1] |
| IR Spectroscopy | Strong Azide Stretch: ~2100–2150 |
| Melting Point | 2-Azidoethylamine HCl typically decomposes/melts >100°C (Value varies by purity/solvate).[1] |
Troubleshooting & FAQ
Q: The product is an oil that won't solidify.
-
Cause: Residual solvent or hygroscopic water absorption.[1]
-
Fix: Triturate with anhydrous diethyl ether or hexanes.[1] Scratch the side of the flask with a glass rod. Ensure all reagents are anhydrous.
Q: Can I neutralize the salt to get the free amine?
-
Response: HIGH RISK. Do not isolate the free amine neat.[1] If the free base is required for the next step (e.g., amide coupling), neutralize in situ using a tertiary base (DIPEA/TEA) in the reaction solvent.
Q: The reaction turned brown/black.
-
Cause: Decomposition of the azide due to heat or incompatibility.[1]
-
Fix: Ensure temperature was kept low during addition. Check for incompatibilities with stir bars or metallic spatulas (avoid metal contact with azides where possible; use Teflon/glass).[1]
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage mechanics).
-
Bräse, S.; Gil, C.; Knepper, K.; Zimmermann, V. Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angew.[1] Chem. Int. Ed.2005 , 44, 5188–5240. (Authoritative review on Azide safety and reactivity).
-
Glaser, M.; Arstad, E. "Click Labeling" with 2-[18F]Fluoroethylazide for Positron Emission Tomography.[1] Bioconjugate Chem.[1]2007 , 18, 989–993. (Describes synthesis and handling of small fluoro-ethyl azides similar to the target).
-
Smith, P. A. S. The Chemistry of Open-Chain Organic Nitrogen Compounds; Benjamin: New York, 1965; Vol.[1] 2. (Foundational text for the "Rule of Six" regarding azide stability).
Sources
- 1. Ethylamine, 2-azido- | C2H6N4 | CID 55649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 87156-40-9: 2-Azidoethylamine | CymitQuimica [cymitquimica.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing premature deprotection of N-Boc-2-azidoethylamine
A Guide to Preventing Premature Deprotection and Ensuring Synthetic Integrity
Welcome to the technical support center for N-Boc-2-azidoethylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional linker. As a Senior Application Scientist, I understand that unexpected side reactions, such as the premature loss of the tert-butyloxycarbonyl (Boc) protecting group, can compromise yields, complicate purifications, and delay critical project timelines.
This resource provides in-depth, field-proven insights to help you navigate the complexities of working with this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues, make informed decisions, and ensure the stability of your molecule throughout your synthetic sequence.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of this compound.
Q1: What is the primary cause of premature N-Boc deprotection?
A1: The N-Boc group is inherently acid-labile.[1][2] The most common cause of premature deprotection is exposure to acidic conditions, whether intentional or unintentional. The reaction proceeds through the formation of a stable tert-butyl cation, which is readily facilitated by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][4] Even seemingly mild acidic environments can lead to slow cleavage over time.
Q2: How stable is the Boc group to basic conditions?
A2: The Boc group is generally very stable under basic conditions and resistant to many nucleophiles.[1][5][6] This stability is a cornerstone of its use in orthogonal protection strategies, where other protecting groups (like Fmoc) can be removed with bases while the Boc group remains intact.[5][7]
Q3: Can the azide functional group interfere with the Boc group's stability?
A3: Under typical reaction conditions, the azide group does not directly interfere with the Boc group. However, certain reagents used in reactions involving azides can create conditions that lead to Boc deprotection. For example, in a substitution reaction to form an azide, using sodium azide in DMF at elevated temperatures (>80 °C) can cause Boc deprotection. This may be due to the slow hydrolysis of DMF to form formic acid or the formation of hydrazoic acid (HN₃, pKa ~4.6), which can be sufficiently acidic to cleave the Boc group.[8]
Q4: Are there any non-acidic conditions that can cause N-Boc deprotection?
A4: Yes. While less common, thermal deprotection can occur at elevated temperatures.[1][3][9] Temperatures above 80-100°C can be sufficient to induce cleavage of the Boc group, and this process can be accelerated in certain solvents.[8][9] For example, complete thermal deprotection in solvents like methanol or TFE can be achieved at temperatures of 120-150°C.[9]
Troubleshooting Guide: Diagnosing and Solving Premature Deprotection
This section provides a problem-oriented approach to identifying and resolving issues with premature Boc cleavage during your experiments.
Issue 1: I'm observing Boc deprotection during a reaction that does not intentionally use acid.
Q: My reaction involves neutral or basic conditions, but TLC/LC-MS analysis shows the presence of the deprotected 2-azidoethylamine. What are the likely hidden sources of acid?
A: This is a common and frustrating issue. Unintended acid sources can sabotage a reaction. Here are the primary culprits and how to address them:
-
Reagent Quality: One or more of your reagents may be contaminated with acidic impurities.
-
Chlorinated Solvents (DCM, Chloroform): Can contain trace amounts of HCl from slow decomposition, especially if exposed to light and air.
-
Amine Reagents: Amine reagents can be supplied as hydrochloride salts (e.g., EDC·HCl). If not adequately neutralized, the reaction mixture will be acidic.[10]
-
Lewis Acids: Some reagents may have inherent Lewis acidity that can catalyze Boc removal.
-
-
Solvent Decomposition: Certain solvents can decompose under reaction conditions to produce acid.
-
DMF: As mentioned, dimethylformamide can hydrolyze to formic acid and dimethylamine, particularly in the presence of water and at elevated temperatures.[8]
-
-
Silica Gel: Standard silica gel used for chromatography is inherently acidic and can cause deprotection of sensitive substrates during purification.
-
Reagent and Solvent Preparation:
-
Neutralize Amine Salts: If using an amine salt, ensure you add at least one full equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the HCl before adding your this compound.
-
Use Fresh, High-Purity Solvents: Purchase anhydrous solvents or distill them before use. For chlorinated solvents, consider passing them through a plug of basic alumina to remove acidic impurities.
-
Test Solvent pH: Before starting your reaction, you can test the pH of your solvent by shaking it with a small amount of neutral water and testing the aqueous layer with pH paper.
-
-
Managing Reaction Conditions:
-
Buffer the Reaction: If you suspect slow acid generation, adding a proton scavenger like proton sponge (1,8-Bis(dimethylamino)naphthalene) can be effective.
-
Avoid High Temperatures with Sensitive Solvents: If you must use DMF, use the lowest possible temperature and ensure it is anhydrous. Consider alternative polar aprotic solvents like DMAc or NMP if thermal stability is a concern.
-
-
Purification Strategy:
-
Neutralize Silica Gel: For column chromatography, pre-treat the silica gel by slurring it in the eluent containing 1% triethylamine, then pack the column as usual. This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a reverse-phase C18 column, which are less likely to cause deprotection.
-
Issue 2: My subsequent reaction step is causing deprotection.
Q: I need to perform a reaction on the azide moiety (e.g., Staudinger ligation, click chemistry), but the conditions are cleaving the Boc group. How can I protect it?
A: This requires careful selection of reaction conditions to ensure orthogonality.[7][11] Both the azide and the Boc group have specific reactivities that must be respected.
-
Staudinger Reduction/Ligation: The classic Staudinger reaction uses phosphines like PPh₃. While the reaction itself is not acidic, the resulting aza-ylide is typically hydrolyzed with water to produce the amine. If the workup conditions are not carefully controlled, they can become acidic.
-
Click Chemistry (CuAAC): Copper(I)-catalyzed azide-alkyne cycloaddition is generally compatible with the Boc group. However, the copper source or ligands can sometimes introduce acidity. For example, using CuSO₄ with a reducing agent like sodium ascorbate should result in a near-neutral pH, but poorly prepared solutions can be acidic.
-
Azide Reduction to Amine: Strong reducing agents like LiAlH₄ will reduce the azide but are compatible with the Boc group.[12] However, catalytic hydrogenation (e.g., H₂/Pd-C) can be problematic. While it effectively reduces the azide, the palladium catalyst can also facilitate Boc hydrogenolysis under certain conditions, and acidic supports can cause cleavage.[12]
-
Protocol: pH-Neutral Staudinger Ligation
-
Dissolve this compound (1 equiv.) in anhydrous THF (0.1 M).
-
Add triphenylphosphine (1.05 equiv.) and stir at room temperature under an inert atmosphere (N₂ or Ar) for 2-4 hours until the azide is consumed (monitor by TLC or IR spectroscopy; the azide stretch at ~2100 cm⁻¹ will disappear).
-
Add the electrophile for the ligation step and stir until the reaction is complete.
-
For workup, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃), not water or dilute acid, to maintain basic conditions.
-
Extract the product with an organic solvent like ethyl acetate.
-
-
Optimizing Click Chemistry (CuAAC):
-
Use a reliable copper source and ligand system known for its mildness, such as Cu(I)Br or pre-formed copper complexes.
-
Ensure the sodium ascorbate solution is freshly prepared.
-
If you suspect acidity, consider adding a non-coordinating buffer to the reaction mixture.
-
-
Choosing the Right Azide Reduction Method:
-
For simple reduction to the amine without affecting the Boc group, treatment with PMe₃ in wet dioxane is a very mild and effective method.[13]
-
If using catalytic hydrogenation, opt for a neutral catalyst support like palladium on calcium carbonate (Lindlar's catalyst) or use a system with a base additive.
-
Data Summary and Visualization
Table 1: Stability of N-Boc Group Under Various Conditions
| Condition Category | Reagent/Condition | Stability of Boc Group | Causality & Key Considerations |
| Strongly Acidic | TFA (≥20%), 4M HCl in Dioxane | Labile | Rapid cleavage via formation of stable tert-butyl cation.[14][15][16] |
| Mildly Acidic | Acetic Acid, Silica Gel, H₂O/CO₂ | Potentially Labile | Slow cleavage can occur, especially over long reaction times or with gentle heating. |
| Lewis Acidic | ZnBr₂, BF₃·Et₂O | Labile | Lewis acids can coordinate to the carbonyl oxygen, facilitating cleavage.[1] |
| Basic | NaOH, K₂CO₃, Amines (Et₃N, DIPEA) | Stable | The carbonyl is resistant to nucleophilic attack, and the mechanism for acid cleavage is unavailable.[1][5] |
| Reductive | LiAlH₄, NaBH₄, H₂/Pd-C | Generally Stable | Stable to most hydride reagents. Caution with some hydrogenation catalysts that may have acidic supports.[12] |
| Thermal | Heat (>80 °C) | Potentially Labile | Cleavage can occur without acid, particularly in protic solvents.[8][9] |
Diagrams
This diagram illustrates the step-by-step mechanism of how an acid (H⁺) catalyzes the removal of the Boc protecting group, highlighting the formation of the key tert-butyl cation intermediate.
Caption: A systematic workflow for troubleshooting Boc stability.
References
- This cit
-
Biotage. (n.d.). Application Note - N-Boc Deprotection. Scribd. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Wang, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Azzam, R., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society. [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Reddit user discussion. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
van der Marel, G. A., et al. (2005). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate user discussion. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Ashenhurst, J. (2018). Some Reactions of Azides. Master Organic Chemistry. [Link]
-
ResearchGate user discussion. (2025). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]
-
Wikipedia. (n.d.). Azide. [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
ResearchGate user discussion. (2016). I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. [Link]
-
Liu, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
-
Organic Chemistry Portal. (n.d.). SELECTED METHODS FOR THE REDUCTION OF THE AZIDO GROUP. [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Thieme. [Link]
-
Bräse, S. (2021). Research interests - Azide. Karlsruhe Institute of Technology. [Link]
-
University of Washington. (n.d.). Azides. [Link]
-
University of Nottingham. (n.d.). Inter and Intramolecular N-Conjugate Addition Reactions Using Cinchona Derived Primary Amines. [Link]
Sources
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- 3. youtube.com [youtube.com]
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
N-Boc-2-azidoethylamine stability in different reaction solvents.
Technical Support Center: N-Boc-2-azidoethylamine Senior Application Scientist Desk | Last Updated: February 2026[1]
Executive Summary & Compound Profile
Compound: this compound
CAS: 57260-73-8
Role: Bifunctional linker for "Click" chemistry (Azide) and amine conjugation (Boc-protected amine).[1]
Critical Safety Note: While widely used, this compound has a Carbon/Oxygen-to-Nitrogen ratio of approx.[1] 2.25, placing it in the "energy-rich" category (
Solvent Compatibility Matrix
User Query: "Which solvent should I use for my reaction, and where will I face stability issues?"
Scientist's Analysis: The stability of this compound is governed by two competing factors: the acid-sensitivity of the Boc group and the thermal/shock sensitivity of the azide moiety .
| Solvent System | Solubility | Boc Stability | Azide Stability | Recommended Application |
| DCM / Chloroform | Excellent | Moderate Risk (Acidic impurities) | High (at RT) | Amine coupling; Linker synthesis.[1] |
| DMF / DMSO | Excellent | High | Risk at >80°C | CuAAC (Click Chemistry); Alkylations.[1] |
| Methanol / Ethanol | Good | High | High | CuAAC (often mixed with water).[1] |
| THF | Good | High | High | General organic synthesis.[1] |
| Water | Poor | High (pH 4-9) | High | Bioconjugation (requires co-solvent).[1] |
Troubleshooting Guides (Q&A Format)
Scenario A: Unexpected Boc Deprotection
Q: "I dissolved the compound in Chloroform (
Technical Diagnosis: This is a classic solvent purity issue. Chloroform naturally decomposes to phosgene and HCl over time.[1] Manufacturers add stabilizers (ethanol or amylene), but "unstabilized" or old chloroform often contains HCl.[1]
-
Mechanism: The trace HCl protonates the carbamate oxygen, leading to the collapse of the tert-butyl cation and release of
and the free amine. -
Corrective Protocol:
Scenario B: Thermal Runaway Risk in Click Chemistry
Q: "I am running a CuAAC reaction in DMSO at 100°C to speed it up. Is this safe?"
Technical Diagnosis: STOP IMMEDIATELY. You are entering a danger zone.
-
Mechanism: While the Boc group is thermally stable up to ~150°C in neutral solvents, the azide group is not. Organic azides can decompose exothermically (releasing
) starting around 130°C-150°C. However, DMSO can lower the onset temperature of decomposition for many high-energy compounds and acts as an oxidizer at high temperatures.[1] -
The "C/N Ratio" Rule:
.[1] For this molecule: .[1]-
Rule: If the ratio is
, the compound is energy-rich and potentially explosive.
-
-
Corrective Protocol:
-
Limit reaction temperature to maximum 60°C .
-
Use a catalyst (e.g., THPTA or TBTA ligands) to accelerate the reaction at lower temperatures rather than using heat.[1]
-
Scenario C: Solubility Issues in Aqueous Buffers
Q: "I'm trying to conjugate this linker to a protein in PBS buffer, but it's oiling out."
Technical Diagnosis: this compound is lipophilic due to the tert-butyl group.[1] It is not water-soluble enough for direct aqueous conjugation at concentrations useful for protein chemistry (>1 mM).[1]
-
Corrective Protocol:
Visualization: Solvent Selection Decision Tree
The following logic flow helps you select the correct solvent system based on your downstream application.
Caption: Decision logic for solvent selection emphasizing safety limits and chemical compatibility.
Standard Operating Procedures (SOPs)
Protocol 1: Safe Removal of Solvent (Workup)
Because this is a volatile azide, rotary evaporation requires care.
-
Bath Temperature: Never exceed 40°C.
-
Pressure: Use moderate vacuum (>20 mbar). Do not let the flask bump.
-
State: Do not distill to absolute dryness if the crude contains other reactive impurities. If obtaining the pure oil, store immediately in the freezer. Do not distill the neat liquid at atmospheric pressure.
Protocol 2: Storage Conditions
-
Temperature: -20°C (Long term).
-
Atmosphere: Argon or Nitrogen (prevent moisture uptake).[1]
-
Container: Amber glass (azides are UV sensitive).[1]
-
Shelf Life: Re-test NMR every 6 months. Look for new peaks at
2.8-3.0 ppm (indicative of amine degradation).[1]
References
-
Chemical Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. [1]
-
Boc Group Stability: Greene, T.W., Wuts, P.G.M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] [1]
-
Compound Data & Physical Properties: PubChem CID 187201 (N-Boc-ethylenediamine / related azide derivatives).[1] [1]
-
Click Chemistry Solvent Systems: Meldal, M., Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015, 2008.
Sources
Technical Support Center: Catalyst Poisoning in N-Boc-2-azidoethylamine Click Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing N-Boc-2-azidoethylamine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a particular focus on catalyst poisoning, a frequent culprit for reaction failures.
Introduction to Catalyst Poisoning in CuAAC Reactions
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency and broad functional group tolerance. The reaction relies on a catalytically active Cu(I) species to unite an azide and a terminal alkyne, forming a stable triazole linkage. However, the very heart of this reaction, the copper catalyst, is susceptible to deactivation by various substances, a phenomenon known as catalyst poisoning. This guide will delve into the specific challenges you might encounter when using this compound and provide actionable solutions to ensure the success of your click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is not working or giving very low yields. What are the most common causes?
A1: While several factors can contribute to a failed click reaction, catalyst poisoning is a primary suspect. Common culprits include:
-
Impurities in this compound: Residual reagents from the synthesis of this compound, such as triethylamine or its hydrochloride salt, can act as potent catalyst poisons.
-
Poor quality of other reagents: Solvents, the alkyne coupling partner, or the copper source itself may contain inhibiting impurities.
-
Oxidation of the Cu(I) catalyst: The active Cu(I) species can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.
-
Sub-optimal reaction conditions: Incorrect stoichiometry, temperature, or solvent can all negatively impact the reaction outcome.
Q2: What is catalyst poisoning and how does it affect my CuAAC reaction?
A2: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[1] In the context of CuAAC, poisons are typically molecules or ions that can coordinate strongly with the Cu(I) center, preventing it from participating in the catalytic cycle. This leads to a significant decrease in the reaction rate or complete inhibition of the reaction.
Q3: Can the N-Boc protecting group on this compound interfere with the reaction?
A3: Generally, the Boc (tert-butyloxycarbonyl) group is stable under standard CuAAC conditions and does not directly interfere with the copper catalyst.[2] However, if the Boc group is unintentionally cleaved under acidic conditions, the resulting free amine can act as a catalyst poison.
Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning
This section provides a structured approach to identifying and resolving issues related to catalyst poisoning in your click chemistry experiments with this compound.
Problem 1: The click reaction fails to proceed or shows minimal conversion.
This is a classic symptom of severe catalyst poisoning or other critical reaction failures.
Caption: Diagnostic workflow for complete reaction failure.
-
Perform a Control Reaction: To determine if the issue lies with your specific substrates or the general reaction setup, perform a control experiment with well-characterized, high-purity reagents. A common choice is the reaction of benzyl azide with phenylacetylene. If this control reaction is successful, the problem likely lies with your this compound or your alkyne partner. If the control fails, scrutinize your catalyst, solvent, and general experimental technique.[3]
-
Purify this compound: If the control reaction points to an issue with your azide, purification is the next logical step. Residual triethylamine and its hydrochloride salt from the synthesis are common culprits. A liquid-liquid extraction protocol is effective for removing these ionic impurities.
Protocol: Purification of this compound by Liquid-Liquid Extraction
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous solution of a weak acid, such as 0.1 M citric acid or saturated ammonium chloride. This will protonate any residual triethylamine, making it water-soluble and facilitating its removal into the aqueous phase. Caution: Avoid strong acids that could cleave the Boc protecting group.
-
Separate the aqueous layer.
-
Wash the organic layer with deionized water to remove any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
-
Inspect Other Reagents:
-
Copper Source: Use a high-purity source of copper(I) or generate it in situ from high-purity copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Solvent: Ensure your solvent is of high purity and anhydrous if the reaction is sensitive to water.
-
Reducing Agent: If using a Cu(II) precursor, ensure your sodium ascorbate solution is freshly prepared.
-
Problem 2: The reaction proceeds but is sluggish or gives low to moderate yields.
This often indicates a lower concentration of active catalyst due to partial poisoning or suboptimal reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Residual Triethylamine | Triethylamine, a tertiary amine, can coordinate to the Cu(I) center, forming a stable complex that is less catalytically active. This equilibrium reduces the concentration of the active catalyst available for the click reaction. | Purify the this compound using the liquid-liquid extraction protocol described above. |
| Triethylamine Hydrochloride | The chloride ions from triethylamine hydrochloride can act as inhibitors by coordinating to the copper catalyst.[4] | Purify the this compound using the liquid-liquid extraction protocol. |
| Incomplete Boc Protection | If the Boc protection of the amine is incomplete, the resulting primary amine can strongly chelate the copper catalyst, effectively poisoning it. | Ensure the purity of your starting this compound. If in doubt, repurify or synthesize and carefully characterize the material. |
| Oxidation of Cu(I) | The active Cu(I) catalyst is susceptible to oxidation to inactive Cu(II) by dissolved oxygen. | Degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the copper catalyst. Maintain an inert atmosphere throughout the reaction. Use an excess of the reducing agent (sodium ascorbate) if starting from a Cu(II) source. |
graph TD { subgraph "Catalytic Cycle" A["Cu(I) Catalyst"] -- "Alkyne" --> B["Cu-Acetylide"]; B -- "Azide" --> C["Copper-Triazolide Intermediate"]; C --> D["Triazole Product"] C --> A; endsubgraph "Inhibition Pathway" A -- "NR3 (e.g., Triethylamine)" --> E["[Cu(I)(NR3)n]+ (Inactive Complex)"]; end style A fill:#4285F4, fontcolor:#FFFFFF style B fill:#34A853, fontcolor:#FFFFFF style C fill:#FBBC05, fontcolor:#202124 style D fill:#EA4335, fontcolor:#FFFFFF style E fill:#EA4335, fontcolor:#FFFFFF
}
Caption: Inhibition of the CuAAC catalytic cycle by a tertiary amine.
Concluding Remarks
Successful click chemistry with this compound hinges on the purity of your reagents and the integrity of your catalytic system. By understanding the potential sources of catalyst poisoning and implementing the diagnostic and purification protocols outlined in this guide, you can significantly improve the reliability and yield of your reactions. Always prioritize the use of high-purity materials and consider a preliminary control reaction to validate your setup.
References
-
Wikipedia. (2023). Catalyst poisoning. [Link]
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(37), 9528-9550. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Uozumi, Y. (2014). Recent advances in copper-catalyzed azide/alkyne cycloaddition (CuAAC) reactions in water. Catalysis Science & Technology, 4(7), 1904-1915. [Link]
-
Glaser, M., & Arstad, E. (2007). “Click-On-Brick”: a concept for the preparation of 18F-labeled peptides. Bioconjugate chemistry, 18(3), 989-993. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free CuI-catalyzed azide− alkyne cycloaddition reaction. Angewandte Chemie International Edition, 44(15), 2210-2215. [Link]
-
Díez-González, S., & Nolan, S. P. (2008). Stereoelectronic effects of N-heterocyclic carbene (NHC) ligands in cross-coupling catalysis: a comparison of the reactivity of a series of CuI–NHC complexes in the cycloaddition of azides and alkynes. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
-
Straub, B. F. (2007). Mu-Acetylide and Mu-Alkenyl-Bridged Copper Clusters in the Catalysis of “Click” Reactions. Chemistry–A European Journal, 13(29), 8054-8065. [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu (I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]
-
Lu, G., Li, S., Wang, Z., & Zhang, J. (2015). Recent advances in the synthesis of 1, 2, 3-triazoles via copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. Tetrahedron Letters, 56(36), 5055-5067. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
University of Rochester. (2026). Workup: Amines. [Link]
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][5][6]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Lal, S., & Díez-González, S. (2011). Halide inhibition in the copper-catalysed azide-alkyne cycloaddition. Dalton Transactions, 40(43), 11523-11529. [Link]
Sources
- 1. CN101293840A - Process for recovering triethylamine from aqueous solution of triethylamine hydrochloride - Google Patents [patents.google.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2846376A - Purification of triethylamine - Google Patents [patents.google.com]
- 6. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
